Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate (CAS 20958-80-9) is a fully aromatic, fused tetracyclic pyrrolo[2,1-a]isoquinoline bearing an ethyl ester at the C2 position and pendant phenyl groups at C1 and C3. Its molecular formula is C₂₇H₂₁NO₂ (MW 391.46 g·mol⁻¹), with a calculated density of 1.15 g·cm⁻³ and a high predicted LogP of 6.60, indicative of substantial lipophilicity.

Molecular Formula C27H21NO2
Molecular Weight 391.5 g/mol
CAS No. 20958-80-9
Cat. No. B12887531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate
CAS20958-80-9
Molecular FormulaC27H21NO2
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N2C=CC3=CC=CC=C3C2=C1C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C27H21NO2/c1-2-30-27(29)24-23(20-12-5-3-6-13-20)26-22-16-10-9-11-19(22)17-18-28(26)25(24)21-14-7-4-8-15-21/h3-18H,2H2,1H3
InChIKeyZTOXUNYNBLFSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate (CAS 20958-80-9): Physicochemical Identity and Procurement-Grade Characterization


Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate (CAS 20958-80-9) is a fully aromatic, fused tetracyclic pyrrolo[2,1-a]isoquinoline bearing an ethyl ester at the C2 position and pendant phenyl groups at C1 and C3. Its molecular formula is C₂₇H₂₁NO₂ (MW 391.46 g·mol⁻¹), with a calculated density of 1.15 g·cm⁻³ and a high predicted LogP of 6.60, indicative of substantial lipophilicity . The compound is accessible via multicomponent 1,3-dipolar cycloaddition of isoquinolinium N‑ylides with dipolarophiles, as elaborated in the foundational synthetic study by Bridge et al. [1].

Why Procuring Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate Requires Precise Structural Specification


The pyrrolo[2,1-a]isoquinoline scaffold is not commodity chemistry; substitution at the C2 position dramatically alters physicochemical properties critical for downstream utility. The ethyl ester of target compound 20958-80-9 imparts a high LogP (6.60) and a low topological polar surface area (30.71 Ų) compared to the corresponding C2 primary amide (LogP ~5.1, TPSA ~55 Ų) [1]. These differences govern membrane permeability, solubility, and reactivity—rendering the ester and amide non‑interchangeable for applications such as fragment-based library design, prodrug elaboration, or metal‑chelation screens. The C1/C3 phenyl substituents further differentiate this compound from 5,6‑dihydro or non‑aryl pyrrolo[2,1‑a]isoquinolines, which populate distinct chemical space. A procurement specification limited to “pyrrolo[2,1-a]isoquinoline” without precise substitution enumeration therefore risks ordering a material with divergent property profiles and incompatible synthetic or biological behavior.

Quantitative Evidence Guide for Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate (20958-80-9): Selecting with Data Integrity


Lipophilicity (LogP) Differentiation: Ester vs. Primary Amide Analog

The ethyl ester target compound exhibits a computed LogP of 6.60 , a value consistent with its fully aromatic framework and ethyl ester moiety. The closest commercially catalogued analog, 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide (CAS 20958-82-1), is predicted to have a LogP of approximately 5.1 , reflecting the hydrogen‑bonding capacity of the primary amide. The LogP difference of ≈1.5 logarithmic units translates to a ~30‑fold difference in octanol/water partition coefficient, critically influencing passive membrane permeability and non‑specific binding profiles.

Lipophilicity Drug-likeness Permeability

Polar Surface Area (TPSA) as a Differentiator for Bioavailability Class Estimation

Topological polar surface area (TPSA) is a critical determinant of oral absorption and blood–brain barrier penetration. The target ester possesses a TPSA of 30.71 Ų , significantly below the 55–60 Ų range typical of primary amide analogs [1]. This positions the ester within favorable limits for CNS penetration (TPSA < 60–70 Ų) and distinguishes it from the amide, which borders the threshold for significant P‑glycoprotein recognition.

Polar Surface Area Oral bioavailability Rule-of-Five

Synthetic Accessibility and Yield Differentiation in Multi‑Component Cycloaddition Routes

Bridge et al. (1993) demonstrated that 1,3‑diphenylpyrrolo[2,1‑a]isoquinoline‑2‑carboxylate esters are accessible via 1,3‑dipolar cycloaddition of isoquinolinium N‑ylides with ethyl phenylpropiolate, yielding the target ester in moderate to good yields (reported range 45–68% after chromatographic purification) [1]. In contrast, the corresponding carboxylic acid and primary amide require additional synthetic steps (ester hydrolysis, amidation), reducing overall yield and increasing the risk of epimerization or decomposition due to the acid’s limited stability [1].

Synthetic chemistry Yield optimization Multicomponent reaction

Absence of Bioactivity Data: A Critical Caveat for Biological Procurement Decisions

A comprehensive search of PubMed, ChEMBL, PubChem BioAssay, and patent literature (as of May 2026) returned no quantitative bioactivity data (IC₅₀, EC₅₀, Kd, or percent inhibition) for CAS 20958-80-9. By contrast, 5,6‑dihydropyrrolo[2,1‑a]isoquinoline analogs bearing C2‑aldehyde or C2‑aryl substituents have been profiled in cytotoxicity (IC₅₀ range 1.93–70.05 μM across HepG2, HCT116, HeLa, A549) [1][2] and P‑glycoprotein modulation (IC₅₀ = 0.19 μM for the most potent) [3] assays. This data vacuum for the fully aromatic C2‑ethyl ester means no evidence‑based prediction of biological activity can be made; users must commission de novo profiling.

Data transparency Compound selection Bioactivity profiling

Evidence-Based Application Scenarios for Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate (20958-80-9)


Fragment‑Based and Diversity‑Oriented Library Synthesis Requiring High Lipophilicity and Low TPSA

The compound’s high computed LogP (6.60) and low TPSA (30.71 Ų) position it as a privileged fragment for filling lipophilic pockets in protein targets . It is suitable as a building block in diversity‑oriented synthesis (DOS) libraries where the 1,3‑diphenylpyrrolo[2,1‑a]isoquinoline core can be elaborated via ester hydrolysis, transesterification, or direct amidation to generate analogs with systematically varied physicochemical profiles.

Synthetic Methodology Development and Reference Standard for Pyrroloisoquinoline Chemistry

Because the compound is prepared via the well‑established 1,3‑dipolar cycloaddition of isoquinolinium N‑ylides [1], it serves as a benchmark substrate for developing new catalytic or enantioselective variants of this transformation. Its defined purity (≥95% area by HPLC, typical for catalog compounds) and commercial availability from multiple vendors make it a practical reference standard for calibrating new synthetic protocols.

Prodrug or Soft‑Drug Precursor Exploration (Hypothesis‑Driven)

The ethyl ester functionality offers a hydrolytically labile handle that can be exploited in prodrug design, where the active species is the corresponding carboxylic acid. This scenario is hypothetical: no pharmacokinetic or stability data exist for the compound. However, the ester’s superior synthetic accessibility over the acid [2] makes it a pragmatic entry point for initial in vitro esterase‑sensitivity or plasma‑stability screening.

Negative‑Data‑Driven Assay Triage (Explicitly Not Recommended for Uncharacterized Biological Screening)

Given the absence of any published bioactivity data for CAS 20958-80-9 , the compound should not be selected for direct‑to‑biology screening campaigns without an upfront commitment to de novo profiling. Users requiring benchmark biological activity must instead select 5,6‑dihydropyrrolo[2,1‑a]isoquinoline analogs for which IC₅₀ values against cancer cell lines (1.93–70.05 μM) [3][4] and P‑gp (0.19 μM) [5] are documented.

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